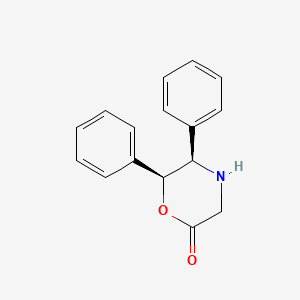

(5R,6S)-5,6-diphenyl-2-morpholinone

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number

The compound (5R,6S)-5,6-diphenyl-2-morpholinone is systematically named according to IUPAC guidelines as (5R,6S)-5,6-diphenylmorpholin-2-one. Its stereochemical descriptors reflect the absolute configuration at the C5 (R) and C6 (S) positions within the morpholinone ring. The CAS Registry Number assigned to this enantiomer is 282735-66-4 , distinguishing it from other stereoisomers.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₅NO₂ corresponds to a molecular weight of 253.30 g/mol , calculated as follows:

- Carbon (C): 16 × 12.01 = 192.16

- Hydrogen (H): 15 × 1.008 = 15.12

- Nitrogen (N): 1 × 14.01 = 14.01

- Oxygen (O): 2 × 16.00 = 32.00

Total : 192.16 + 15.12 + 14.01 + 32.00 = 253.29 g/mol (rounded to 253.30).

The structure features a six-membered morpholinone ring substituted with phenyl groups at C5 and C6, with a ketone at position 2.

Stereochemical Assignment: R/S Configuration at C5 and C6 Positions

The C5 and C6 stereocenters are defined using the Cahn-Ingold-Prelog priority rules:

- C5 Configuration (R) : The substituents are prioritized as phenyl > morpholinone oxygen > adjacent C6 > hydrogen. The clockwise arrangement of these groups yields an R configuration.

- C6 Configuration (S) : Substituents are prioritized as phenyl > morpholinone nitrogen > adjacent C5 > hydrogen. The counterclockwise arrangement results in an S configuration.

X-ray crystallography or chiral resolution techniques (e.g., chiral HPLC) are typically employed to confirm this assignment, though specific experimental data are not provided in the sources.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

Enantiomers

The (5S,6R) enantiomer (CAS: 144538-22-7) is the non-superimposable mirror image of this compound. Key comparisons include:

Diastereomers

Diastereomers such as (5S,6S)-5,6-diphenyl-2-morpholinone (CAS: 1391544-79-8) and (5R,6R)-5,6-diphenyl-2-morpholinone exhibit distinct physical and chemical properties:

Table 2: Diastereomeric comparisons

| Property | (5R,6S) Isomer | (5S,6S) Isomer |

|---|---|---|

| CAS Number | 282735-66-4 | 1391544-79-8 |

| Melting Point | 139–141°C | Not reported |

| Boiling Point | 444.0±45.0°C | Not reported |

| Density | 1.2±0.1 g/cm³ | 1.159 g/cm³ |

These differences arise from variations in spatial arrangement, affecting intermolecular interactions and crystal packing.

Racemic Mixtures

A 1:1 mixture of (5R,6S) and (5S,6R) enantiomers forms a racemate , which is optically inactive. Racemic crystallization behavior depends on molecular affinity:

Eigenschaften

IUPAC Name |

(5R,6S)-5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282735-66-4 | |

| Record name | (5R,6S)-5.6-Diphenyl-2-morpholinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5,6-diphenyl-2-morpholinone typically involves the reaction of (1S,2S)-2-chloro-1,2-diphenylethanol with glycine . This reaction proceeds under specific conditions to ensure the correct stereochemistry is achieved. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(5R,6S)-5,6-diphenyl-2-morpholinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : The compound is utilized as a chiral building block in the synthesis of complex molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds that are crucial in pharmaceutical chemistry.

Biology

- Enzyme Inhibition : Research indicates that (5R,6S)-5,6-diphenyl-2-morpholinone may act as an enzyme inhibitor. Studies have explored its interaction with specific enzymes, potentially modulating their activity through competitive inhibition.

Medicine

- Pharmacological Properties : The compound has been investigated for its potential anti-inflammatory and analgesic effects. Preliminary studies suggest it may influence pain pathways and inflammatory responses in biological systems.

Industry

- Catalyst Development : In industrial applications, this compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in inflammatory pathways. The study utilized kinetic assays to evaluate the compound's inhibitory effects compared to standard inhibitors.

Case Study 2: Synthesis of Chiral Drugs

Research conducted at a pharmaceutical laboratory explored the use of this compound as a chiral auxiliary in the synthesis of several drug candidates. The results indicated improved yields and enantiomeric purity when using this compound compared to traditional methods.

Wirkmechanismus

The mechanism of action of (5R,6S)-5,6-diphenyl-2-morpholinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

(a) 5,6-Diphenyl-2-morpholinone (Unspecified Stereochemistry)

The racemic form (CAS: 19180-79-1) lacks defined stereochemistry, resulting in reduced enantioselectivity. It is priced lower (€23.00/5g for 95% purity) compared to chiral variants .

(b) Benzyl-Protected Derivatives

Example: (2S,3R)-Benzyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate (CAS: 105228-46-4). This derivative replaces the Boc group with a benzyl moiety, altering solubility and reactivity in nucleophilic environments .

Comparative Analysis of Physicochemical Properties

Biologische Aktivität

(5R,6S)-5,6-diphenyl-2-morpholinone is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer research. This article discusses its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 253.30 g/mol. It features a morpholine ring substituted with two phenyl groups at the 5 and 6 positions, which contributes to its unique structural characteristics that may influence its biological activity.

Research indicates that this compound primarily functions as an inhibitor of the MDM2 protein, which is known for its role in regulating the p53 tumor suppressor pathway. The interaction between this compound and MDM2 disrupts the MDM2-p53 complex, thereby restoring p53 function in cancer cells. This mechanism is crucial as p53 plays a vital role in cell cycle regulation and apoptosis.

Anticancer Properties

- MDM2 Inhibition : The compound has demonstrated potent inhibition of cell growth across various cancer cell lines. Its binding affinity to MDM2 has been quantitatively assessed with a value indicating strong interaction potential .

-

Cell Line Studies : In studies involving different cancer cell lines, this compound exhibited significant cytotoxic effects. For instance:

- SJSA-1 Cell Line : The compound showed effective inhibition of cell proliferation.

- Other Cancer Lines : Further studies are ongoing to evaluate its efficacy against a broader range of cancer types.

Other Biological Activities

Besides its anticancer properties, this compound has been investigated for potential anti-inflammatory and analgesic effects. Its interactions with various enzymes suggest it may serve as an enzyme inhibitor in different biological contexts .

Research Findings and Case Studies

Several studies have highlighted the compound's potential:

- Binding Affinity Studies : A study reported that this compound binds effectively to MDM2 with a value as low as 0.16 nM, indicating high potency .

- Synthesis Pathways : The compound can be synthesized through various methods that allow for modifications to enhance its biological activity or optimize yield .

Comparative Analysis

| Property | This compound | Other MDM2 Inhibitors |

|---|---|---|

| Molecular Formula | C₁₆H₁₅NO₂ | Varies |

| Binding Affinity (K_i) | 0.16 nM | 0.1 - 1 µM |

| Anticancer Activity | Yes | Yes |

| Anti-inflammatory Potential | Investigated | Varies |

Q & A

Q. What advanced techniques elucidate the role of the morpholinone ring in modulating target binding?

Q. How do substituents on the phenyl rings affect the compound’s conformational dynamics?

- Methodology : Use dynamic NMR or variable-temperature X-ray studies to assess rotational barriers. Molecular dynamics (MD) simulations (e.g., GROMACS) model flexibility and solvent interactions. Compare with analogs lacking substituents to isolate steric/electronic effects .

Experimental Design Considerations

Q. What controls are essential for validating the biological specificity of this compound?

Q. How should researchers design degradation studies to identify morpholinone metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.